molecular formula C12H10O5 B1233887 Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate CAS No. 23866-72-0

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Cat. No. B1233887
CAS RN: 23866-72-0
M. Wt: 234.2 g/mol
InChI Key: RKIMFICEWCXBCE-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate belongs to the coumarin family, a class of compounds that occur naturally in many plant families and have garnered interest due to their wide range of potentially useful biological activities. These include antimicrobial, antithrombotic, anti-inflammatory, antimutagenic, antitumor, and various enzyme inhibitory effects (Galdámez, García-Beltrán, & Cassels, 2011).

Synthesis Analysis

The synthesis of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate and its derivatives often involves reactions such as Knoevenagel condensation, Michael addition, and various cyclization steps, providing a range of compounds with diverse biological activities. These synthetic pathways are important for the development of new pharmaceuticals and materials (Radwan et al., 2020).

Molecular Structure Analysis

The molecular structure of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate has been elucidated through X-ray crystallography, revealing a planar configuration except for the carboxylate substituent group. This structural arrangement facilitates supramolecular interactions and hydrogen bonding, critical for its biological activity and interaction with biological targets (Galdámez, García-Beltrán, & Cassels, 2011).

Chemical Reactions and Properties

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate participates in various chemical reactions, such as those involving its hydroxy group in nucleophilic substitutions, contributing to the formation of more complex molecules with potential therapeutic applications. Its chemical reactivity is central to synthesizing derivatives with enhanced or targeted biological activities (Sairam, Saidachary, & Raju, 2015).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are influenced by the compound's molecular arrangement and intermolecular forces. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical formulation and material science (Manolov, Morgenstern, & Hegetschweiler, 2012).

Chemical Properties Analysis

The chemical properties of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate, such as reactivity with different chemical groups and stability under various conditions, are crucial for its functionality and efficacy as a potential pharmaceutical ingredient. Understanding these properties enables the design of derivatives with specific actions or improved pharmacological profiles (Chohan, Fitton, Hatton, & Suschitzky, 1971).

Scientific Research Applications

1. Crystal Structure Analysis

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate, a derivative of coumarin, exhibits significant potential in crystallography. Its molecular structure has been established through X-ray crystallographic analysis, revealing a planar arrangement except for the carboxylate group. This compound forms a supramolecular array in crystals due to hydrogen bonds and intermolecular interactions, including π-π stacking, which are crucial for understanding molecular packing and interactions in solid-state chemistry (Galdámez, García-Beltrán, & Cassels, 2011).

2. Synthesis of Derivatives

This compound serves as a foundation for synthesizing various medicinally promising derivatives. For instance, a method for the efficient synthesis of densely functionalized 4H-chromene derivatives has been developed, demonstrating the versatility of this compound in creating a wide range of structurally diverse molecules (Boominathan, Nagaraj, Muthusubramanian, & Krishnakumar, 2011).

3. Anticorrosive Properties

Alkylammonium polyfluoro-3-(ethoxycarbonyl)-2-oxo-2H-chromen-4-olates derived from this compound have been found to effectively inhibit hydrochloric acid corrosion of mild steel. This indicates potential applications in materials science, particularly in corrosion prevention (Shcherbakov, Gorbunova, Burgart, & Saloutin, 2014).

4. Mechanistic Studies in Organic Synthesis

The compound's utility extends to understanding reaction mechanisms in organic synthesis. Studies have explored the decomposition mechanisms of certain derivatives, providing insights into complex organic reactions, which are fundamental in developing new synthetic methodologies (Chohan, Fitton, Hatton, & Suschitzky, 1971).

5. Photoluminescence Properties

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate derivatives have been synthesized and analyzed for their photoluminescence properties. Such studies are crucial for the development of new materials for optoelectronics and photonics (Song, Li-Meia, Gao, & Jian-hua, 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with the compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for research and applications of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate are not specified in the search results. This could be due to the compound’s current status as a unique chemical provided for early discovery research . As research progresses, potential applications and directions for this compound may become clearer.

properties

IUPAC Name

ethyl 7-hydroxy-4-oxochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-2-16-12(15)11-6-9(14)8-4-3-7(13)5-10(8)17-11/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIMFICEWCXBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178568
Record name Ethyl 7-hydroxy-4-oxo-4H-chromen-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

CAS RN

23866-72-0
Record name Ethyl 7-hydroxy-4-oxo-4H-chromen-2-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023866720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 7-hydroxy-4-oxo-4H-chromen-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2,4-dihydroxyacetophenone (15.2g) in diethyloxalate (40 ml) is added with stirring to a solution of sodium (9.2g) in ethanol (200 ml). The mixture is then heated at 100° C. for 3.5 hours, cooled and is added to dry ether (500 ml). The mixture is allowed to sit overnight. The resulting precipitate is filtered off and dissolved in water, and the solution is neutralized with 4N hydrochloric acid and extracted with ether. The ether extracts are combined and are concentrated down in vacuo. The resulting residue is dissolved in ethanol (100ml) and concentrated hydrochloric acid is then added (2 ml). The solution is heated under reflux for 2 hours and is then concentrated in vacuo. The resulting solid is recrystallized in ethanol to give 2-carboethoxy-7-hydroxy-4-oxo-4H-1-benzopyran which is used directly in the next step.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a warm, stirred solution of 18.4 g (0.8 mole) of sodium metal in 250 ml of absolute ethanol was added dropwise a solution of 30.4 g (0.2 mole) of 2,4-dihydroxyacetophenone and 58.5 g (0.4 mole) of diethyloxalate in 50 ml of absolute ethanol and 50 ml of absolute ethyl ether over a 30 min period. The mixture was heated at reflux for 4 hr and then poured into a solution of 200 ml of concentrated hydrochloric acid and 1.8 liter of water. The mixture was extracted with two 500 ml portions of ethyl ether and the combined extracts were concentrated under reduced pressure to give a solid residue.
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step Two
Quantity
58.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.8 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate
Reactant of Route 2
Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate
Reactant of Route 3
Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate
Reactant of Route 5
Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate
Reactant of Route 6
Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Citations

For This Compound
6
Citations
JK Lynch, JC Freeman, AS Judd… - Journal of medicinal …, 2006 - ACS Publications
… Commercially available ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (1.00 g, 4.27 mmol), glacial acetic acid (17 mL), and 6 N aqueous HCl (8.5 mL) were combined and heated …
Number of citations: 54 pubs.acs.org
T Walenzyk, C Carola, H Buchholz, B König - Tetrahedron, 2005 - Elsevier
… Ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate (585 mg, 2.5 mmol) and butylamine (512 mg, 7 mmol) were dissolved in dichloromethane (10 ml) and allowed to reflux for 10 min. …
Number of citations: 59 www.sciencedirect.com
M Frasinyuk, D Chhabria, V Kartsev, H Dilip… - Molecules, 2022 - mdpi.com
Despite extensive studies and the great variety of existing anticancer agents, cancer treatment remains an aggravating and challenging problem. Therefore, the development of novel …
Number of citations: 4 www.mdpi.com
J Vasiljeva, I Domracheva, P Arsenyan - Chemistry of Heterocyclic …, 2021 - Springer
… )sulfonyl]-oxy}-4H-chromene-2-carboxylate (14) was prepared according to a described procedure 24 from commercially available ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate. …
Number of citations: 3 link.springer.com
L Terrab - 2021 - search.proquest.com
The first chapter of this dissertation covers the analog synthesis of three screening hit compounds previously identified as Artemis inhibitors. Artemis is a metalloenzyme nuclease …
Number of citations: 3 search.proquest.com
B Guo, S Guo, J Huang, J Li, J Li, Q Chen… - Bioorganic & Medicinal …, 2018 - Elsevier
… ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (12). Diethyl oxalate (24.16 mL, 178.6 mmol) and 2,4-dihydroxyacetophenone (8.0 g, 52.6 mmol) were dissolved in absolute ethanol (…
Number of citations: 4 www.sciencedirect.com

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